(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
Description
The compound “(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone” is a heterocyclic molecule featuring a pyrrolo[1,2-a]pyrazine core fused with methoxyphenyl substituents. Its structure includes a 3,4-dihydropyrrolopyrazine moiety substituted at position 1 with a 3,4,5-trimethoxyphenyl group and at position 2 with a (4-methoxyphenyl)methanone group.
Properties
IUPAC Name |
(4-methoxyphenyl)-[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-28-18-9-7-16(8-10-18)24(27)26-13-12-25-11-5-6-19(25)22(26)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-11,14-15,22H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDXSGXXGTNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyrrolo[1,2-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxyphenyl and trimethoxyphenyl groups: This is achieved through a series of substitution reactions, often using reagents like methoxybenzene and trimethoxybenzene derivatives.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through techniques such as chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing automated synthesis and purification systems.
Chemical Reactions Analysis
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and triggering apoptosis in cancer cells . This compound’s ability to interfere with microtubule dynamics makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Table 1: Structural Features of Related Pyrrolo[1,2-a]Pyrazine Derivatives
Key Observations :
- Substituent Effects : The trimethoxy and methoxyphenyl groups in the target compound enhance electron density compared to simpler analogs like compound 4b , which bears a single methoxyphenyl group .
- Regioselectivity : Acetylation reactions in pyrrolo[1,2-a]pyrazines (e.g., 4b ) are influenced by substituent positioning, with AlCl3 catalysis favoring electrophilic attack at specific sites .
- Conformational Stability: Chromeno-pyrrole derivatives (e.g., ) exhibit rigid conformations stabilized by intramolecular interactions, suggesting similar stability for the target compound’s dihydropyrrolopyrazine core.
Key Observations :
- Heterocyclic Fusion : Thiazolo-pyrimidine derivatives (e.g., ) require multi-step reactions with chlorinated reagents, contrasting with the target compound’s simpler dihydro core.
Spectroscopic and Analytical Comparisons
Table 3: Spectroscopic Data for Structural Elucidation
Biological Activity
The compound (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone is a novel heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name: (4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone
- Molecular Formula: C₃₁H₃₃N₃O₈
- Molecular Weight: 553.62 g/mol
The presence of methoxy groups and a pyrrolo-pyrazine core suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives with pyrrolo-fused heterocycles have shown significant growth inhibition against various cancer cell lines. Notably:
- Compound 10a (a close analogue) demonstrated an average growth inhibition percentage (GP) of 74.3% across multiple cancer types, including leukemia and breast cancer .
- The compound exhibited cytotoxic effects with an LC₅₀ greater than 100 μM against several tumor cell lines, indicating a promising therapeutic window.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | GP Inhibition (%) | LC₅₀ (μM) |
|---|---|---|---|
| 10a | Leukemia | 87.33 | >100 |
| 10a | Prostate Cancer | 78.0 | >100 |
| 10a | Breast Cancer | 76.4 | >100 |
The proposed mechanism for the anticancer activity of this class of compounds involves inhibition of tubulin polymerization , which is critical for cell division. This mechanism is similar to that of established chemotherapeutics, making these compounds valuable candidates for further development .
Antimicrobial Activity
In addition to anticancer properties, related compounds have also been investigated for their antimicrobial activities . For example:
- Compounds containing the triazole moiety have shown effectiveness against both drug-sensitive and drug-resistant bacterial strains .
- The structure-activity relationship (SAR) studies indicate that modifications on the phenyl rings significantly enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity Overview
| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivatives | MRSA | 0.046 μM |
| Triazole Derivatives | S. aureus | 0.68 μM |
| Triazole Derivatives | E. coli | 2.96 μM |
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of compounds similar to the target compound against a panel of 60 human tumor cell lines . The results indicated that certain derivatives exhibited significant cytotoxicity at nanomolar concentrations, particularly against renal and ovarian cancer cell lines .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of triazole derivatives showed that these compounds had higher potency compared to traditional antibiotics like vancomycin, especially against resistant strains . This highlights their potential as alternative therapeutic agents in combating infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of pyrrolidine precursors with activated carbonyl intermediates. Key steps include:
-
Step 1 : Formation of the dihydropyrrolopyrazine core via [3+2] cycloaddition or nucleophilic substitution (e.g., using 3,4,5-trimethoxyphenylamine derivatives) .
-
Step 2 : Coupling the core with the 4-methoxyphenyl methanone moiety via Buchwald-Hartwig amination or Ullmann-type reactions .
-
Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for yield improvement .
- Data Table : Comparative Analysis of Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | NH₃, CuI | DMF | 100 | 62 | |
| Methanone Coupling | Pd(OAc)₂, XPhos | THF | 80 | 78 |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ ~463.5 Da).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and analyze diffraction patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets and binding affinity?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., tubulin) or GPCRs. The trimethoxyphenyl group may mimic colchicine’s binding to β-tubulin .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between methoxy groups and residues like Asp251 or Lys254 .
- Data Contradiction Note : Discrepancies in docking scores (e.g., Glide vs. MOE) may arise from force field parameters. Validate with experimental IC₅₀ assays .
Q. What strategies resolve discrepancies in reported solubility profiles across studies?
- Methodology :
- Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (nonpolar). The compound’s logP (~3.2) suggests moderate hydrophobicity .
- Temperature Gradients : Measure solubility at 25°C vs. 37°C to mimic physiological conditions. Use UV-Vis spectroscopy (λ_max ~280 nm) for quantification .
- Conflict Resolution : If solubility in DMSO varies (e.g., 10 mM vs. 5 mM), check for hydrate formation or impurities via DSC (Differential Scanning Calorimetry) .
Q. How does the compound’s stereochemistry influence its pharmacological activity?
- Methodology :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10).
- Bioactivity Assays : Test isolated enantiomers in cell-based models (e.g., MCF-7 for anticancer activity). The dihydropyrrolo ring’s conformation may alter binding to histone deacetylases (HDACs) .
- Key Finding : The (R)-enantiomer showed 3x higher cytotoxicity (IC₅₀ = 1.2 μM) than the (S)-form in leukemia cell lines .
Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
